Adenosine 5'-diphosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYTFMLZFPYCI-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883210 | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58-64-0 | |
| Record name | 5′-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine disphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ADENOSINE DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Phosphate-Activation Reagents for Improved Coupling
Recent advances in chemical synthesis leverage phosphate-activation reagents to enhance yields and reproducibility. The use of 2-MeImIm-Cl (2-methylimidazolium chloride) facilitates the coupling of phosphate-containing substrates under mild conditions. This reagent activates phosphate groups, enabling efficient formation of ADP from AMP and inorganic phosphate (Pi) with yields exceeding 80%. The reaction avoids traditional protecting-group strategies, simplifying purification and scaling.
Enzymatic Synthesis of this compound
ATP Synthase-Mediated Phosphorylation
ATP synthases, ubiquitous in bacteria, mitochondria, and chloroplasts, catalyze the reversible interconversion of ADP and ATP. In Escherichia coli, the F₀F₁-ATP synthase complex couples proton motive force (PMF) to phosphorylation. Under high ADP concentrations, the enzyme operates in reverse, hydrolyzing ATP to ADP and Pi. Single-molecule studies reveal that ADP inhibits ATP hydrolysis by stabilizing a rotational intermediate of the γ-subunit, reducing catalytic turnover.
Key Parameters :
Thiophosphate Exchange for Radiolabeled ADP
Enzymatic methods are pivotal for synthesizing isotopically labeled ADP variants. For example, glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase catalyze the transfer of [³⁵S]thiophosphate from adenosine 5'-O-(3-thiotriphosphate) to ADP, producing radiolabeled adenosine 5'-O-(3-[³⁵S]thiodiphosphate). This approach is critical for tracing ADP’s role in kinase assays and signaling studies.
Modern Hybrid and Solid-Phase Synthesis Techniques
Ionic Liquid-Promoted O-ADP-Ribosylation
A breakthrough in peptide/protein modification involves the use of ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to promote direct ADP-ribosylation of serine residues using nicotinamide adenine dinucleotide (NAD⁺). This method achieves yields up to 94% with high α-selectivity (α:β ratio = 99:1), enabling site-specific conjugation without enzymatic mediators. Applications include synthesizing ADP-ribosylated biomarkers for cancer research.
Solid-Phase Synthesis of ADP Oligomers
Linear ADP-ribose oligomers up to pentamers are synthesized using a solid-phase approach with tert-butyl-protected phosphoramidites. Stepwise elongation on controlled-pore glass (CPG) beads allows for precise chain-length control, with deprotection achieved via ammonium hydroxide treatment. This method is invaluable for studying poly-ADP-ribosylation in DNA repair mechanisms.
Analytical Validation of Synthetic ADP
Chromatographic Profiling
Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves ADP from ATP and AMP, with retention times of 8.2, 10.5, and 6.9 minutes, respectively. Mass spectrometry (ESI-MS) confirms molecular integrity (C₁₀H₁₅N₅O₁₀P₂, [M-H]⁻ = 426.03 Da).
Chemical Reactions Analysis
Types of Reactions: Adenosine-5’-diphosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion to adenosine triphosphate (ATP) by the addition of a phosphate group.
Dephosphorylation: Conversion to adenosine monophosphate (AMP) by the removal of a phosphate group.
Hydrolysis: Breakdown into adenosine and inorganic phosphate in the presence of water.
Common Reagents and Conditions:
Phosphorylation: Typically involves ATP and nucleoside diphosphate kinases under physiological conditions.
Dephosphorylation: Catalyzed by phosphatases in the presence of water.
Hydrolysis: Requires water and can be catalyzed by various enzymes.
Major Products:
Phosphorylation: Adenosine triphosphate (ATP)
Dephosphorylation: Adenosine monophosphate (AMP)
Hydrolysis: Adenosine and inorganic phosphate
Scientific Research Applications
Energy Metabolism
ADP plays a fundamental role in cellular energy metabolism as it is involved in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. The conversion of ADP to ATP occurs through several biochemical pathways:
- Substrate-Level Phosphorylation : In glycolysis and the citric acid cycle, ADP is phosphorylated to form ATP.
- Oxidative Phosphorylation : In mitochondria, ADP is phosphorylated via the electron transport chain, where energy from electron transfer is used to add a phosphate group to ADP, forming ATP .
Role in Platelet Aggregation
ADP is essential in hemostasis and thrombosis as it acts as a signaling molecule for platelet activation. When platelets are activated, they release ADP, which binds to P2Y receptors on other platelets, promoting aggregation. This mechanism is critical in clot formation and has significant implications for cardiovascular health:
- Antiplatelet Therapy : Drugs such as Clopidogrel inhibit P2Y12 receptors to prevent excessive platelet aggregation, thereby reducing the risk of thrombotic events .
Wound Healing
Recent studies have highlighted the role of ADP in enhancing wound healing processes. Research has shown that local application of ADP can accelerate tissue repair in diabetic mice by:
- Increasing collagen deposition and transforming growth factor-β (TGF-β) production.
- Promoting fibroblast proliferation and migration.
- Modulating inflammatory responses by altering cytokine levels .
These findings suggest that ADP could serve as a therapeutic agent for chronic wounds, particularly in diabetic patients.
Research Applications
ADP is widely used in various research settings due to its role as a signaling molecule and energy donor. Some notable applications include:
- Cell Signaling Studies : Researchers utilize ADP to study purinergic signaling pathways that influence various physiological processes.
- Analytical Chemistry : Techniques such as capillary electrophoresis have been developed for the rapid detection and quantification of adenine nucleotides including ADP in biological samples .
Table: Summary of Research Applications of ADP
Therapeutic Potential
The therapeutic potential of ADP extends beyond wound healing. Given its involvement in inflammation and immune responses, further research could explore its applications in:
- Cardiovascular Diseases : As an anti-thrombotic agent.
- Diabetes Management : To improve wound healing outcomes.
- Cancer Therapy : Investigating its role in tumor microenvironments and metastasis.
Mechanism of Action
Adenosine-5’-diphosphate exerts its effects primarily through its role in energy transfer within cells. It acts as an intermediary in the conversion of ATP to AMP, facilitating the release and storage of energy . The compound interacts with various enzymes, including ATPases and kinases, to regulate cellular energy levels and metabolic processes . Additionally, adenosine-5’-diphosphate can bind to purinergic receptors on cell surfaces, influencing cellular signaling pathways .
Comparison with Similar Compounds
Adenosine 5'-Monophosphate (AMP)
- Phosphate Groups : AMP has one phosphate group, while ADP has two.
- Biochemical Role : AMP primarily acts as a signaling molecule (e.g., in AMP-activated protein kinase pathways) and a precursor for ADP/ATP synthesis. ADP, in contrast, directly participates in energy transfer and enzyme regulation .
- Stability : AMP forms weaker self-associated aggregates in solution compared to ADP, as its single phosphate group reduces intermolecular electrostatic interactions .
Adenosine 5'-Triphosphate (ATP)
- Phosphate Groups : ATP has three phosphate groups.
- Energy Transfer : ATP stores ~7.3 kcal/mol per phosphoanhydride bond, while ADP stores less energy due to fewer bonds .
- Enzyme Interactions : ATP competitively inhibits ADP-binding sites in kinases but induces similar conformational changes in proteins, as shown in nucleotide-binding studies .
Cytidine 5'-Diphosphate (CDP)
- Base and Function : CDP replaces adenine with cytosine.
- Enzyme Specificity : CDP and ADP reductase activities in Ehrlich tumor cells differ in Mg²⁺ dependence (CDP: 3–4 mM; ADP: 0.1 mM) and inhibitor sensitivity. CDP reduction is unaffected by dimethylformamide, while ADP reduction decreases by 50% . This suggests distinct enzyme systems for ADP and CDP processing .
Functional Analogues: Modified Nucleotides
Adenosine 3',5'-Diphosphate (PAP)
- Structure : PAP has a 3',5'-diphosphate linkage instead of 5',5'.
- Role: PAP is a byproduct of sulfotransferase reactions, contrasting with ADP’s energy/metabolic roles. PAP cannot regenerate ATP, limiting its utility in energy cycles .
Adenosine Diphosphate Sugars (e.g., ADP-Glucose)
2′-/3′-Phosphate Isomers (e.g., 2′-AMP, 3′-AMP)
2-[(3-Aminopropyl)thio]ADP
3′-O-(1-Naphthoyl)ADP
Adenosine 5′-(α,β-methylene)diphosphate (APCP)
- Hydrolysis Resistance : APCP’s methylene bridge prevents pyrophosphatase cleavage, making it a stable antagonist for ADP receptors in cancer studies .
Key Research Findings and Data
Q & A
Basic Research Questions
Q. What are the recommended methods for quantifying adenosine 5'-diphosphate (ADP) in cellular samples?
- A novel capillary electrophoresis (CE) method using methylcellulose as an electroosmotic flow suppressor enables rapid separation of ADP, ATP, and AMP. This approach reduces migration times (1.85 min for ADP) with high reproducibility (CV <8%) and recovery rates (~98–99%). It has been validated in red blood cells and spermatozoa, outperforming spectrophotometric assays in accuracy .
- Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry is another robust method for separating ADP from structurally similar nucleotides (e.g., GDP, UDP) in complex biological matrices .
Q. What are the recommended storage and handling protocols for ADP in laboratory settings?
- ADP should be stored at ≤–20°C in a dry, ventilated environment to maintain stability. Direct contact with skin or eyes requires immediate rinsing with water (≥10 minutes for eyes). Avoid exposure to high temperatures, radiation, or electrical sources during handling .
Q. How does ADP induce platelet aggregation, and what experimental models are used to study this?
- ADP activates P2Y1 and P2Y12 receptors on platelets, triggering intracellular calcium release and inhibiting adenylyl cyclase. Competitive inhibition studies using ATP or modified ADP analogs (e.g., 2-methylthio-ADP) in human platelet-rich plasma are standard models for dissecting receptor-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in ADP receptor signaling data across different cell types?
- Discrepancies often arise from receptor subtype specificity (e.g., P2Y13 in fibroblasts vs. P2Y1/12 in platelets). Use selective antagonists (e.g., MRS 2211 for P2Y13) and siRNA knockdowns to isolate receptor contributions. Cross-validation with phospho-ERK assays can confirm pathway activation .
Q. What synthesis strategies are available for generating modified ADP analogs for mechanistic studies?
- Nucleoside 5′-diphosphates can be synthesized via H-phosphonate monoester intermediates, enabling efficient phosphorylation. For example, adenosine 5′-diphosphate derivatives are produced with >90% yield using bis(imidazolyl) phosphonate intermediates, validated by ³¹P NMR .
Q. How does extracellular ADP contribute to inflammatory responses in temporomandibular joint osteoarthritis (TMJ-OA)?
- ADP activates P2Y13 receptors in fibroblast-like synoviocytes (FLS), inducing monocyte chemotactic protein-1 (MCP-1/CCL2) via MEK/ERK phosphorylation. Pharmacological inhibition of ERK (e.g., U0126) or P2Y13 (MRS 2211) blocks this pro-inflammatory cascade, suggesting therapeutic targets for TMJ-OA .
Q. What transient kinetic approaches are used to study ADP binding to actomyosin complexes?
- Stopped-flow fluorescence assays reveal conformational changes during ADP binding to acto-subfragment 1 (acto-SF-1). At high ionic strength, AMP-PNP (a non-hydrolyzable ATP analog) induces a fluorescence shift prior to actomyosin dissociation, indicating sequential nucleotide-induced structural rearrangements .
Q. How can intracellular ADP levels be dynamically monitored during metabolic flux studies?
- Coupled enzyme assays (e.g., pyruvate kinase/lactate dehydrogenase systems) regenerate ATP from ADP, enabling real-time tracking via NADH absorbance. This method is critical for studying mitochondrial respiration or glycolysis in live cells .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
